molecular formula C19H19Cl2NO2 B4554606 8,10-dichloro-13,13-diethyl-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine

8,10-dichloro-13,13-diethyl-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine

Cat. No.: B4554606
M. Wt: 364.3 g/mol
InChI Key: QGKJTIJLEVVKSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,10-dichloro-13,13-diethyl-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine is a useful research compound. Its molecular formula is C19H19Cl2NO2 and its molecular weight is 364.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.0792842 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Agents

Research has demonstrated the synthesis and structure-activity relationships of various benzoxazine derivatives, including those with chloro and alkyl substitutions, showing significant antibacterial activity. For example, Sanchez et al. (1988) explored a series of substituted quinoline and naphthyridine carboxylic acids, including benzoxazine derivatives, for their antibacterial properties. These compounds were evaluated for their effectiveness against Gram-negative organisms, indicating the potential of benzoxazine derivatives in developing new antibacterial agents (Sanchez et al., 1988).

Antimicrobial and Antitumor Applications

Novel benzoxazole derivatives have been synthesized and evaluated for their cytotoxic, antimicrobial, antioxidant, and antilipase activities. Jayanna et al. (2013) synthesized a new class of benzoxazole derivatives, showing significant antimicrobial activities and potential as cytotoxic agents. This highlights the potential use of benzoxazine and related compounds in developing new treatments for infections and cancer (Jayanna et al., 2013).

Modulation of GABAergic Transmission

The non-benzodiazepine anxiolytic properties of certain benzoxazine derivatives, such as etifoxine, have been explored, indicating the ability of these compounds to potentiate GABA(A) receptor function. This research provides insights into the potential use of benzoxazine derivatives in neurological and psychiatric disorders (Schlichter et al., 2000).

Green Chemistry and Polymerization

The synthesis of biobased benzoxazine monomers for green chemistry applications has been investigated, emphasizing the use of renewable resources and safer solvents. This research underscores the role of benzoxazine derivatives in developing environmentally friendly materials and processes (Salum et al., 2018).

Properties

IUPAC Name

8,10-dichloro-13,13-diethyl-6,11b-dihydro-[1,3]benzoxazino[3,4-a][3,1]benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2NO2/c1-3-19(4-2)14-7-5-6-8-16(14)22-11-23-17-13(18(22)24-19)9-12(20)10-15(17)21/h5-10,18H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKJTIJLEVVKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=CC=CC=C2N3COC4=C(C3O1)C=C(C=C4Cl)Cl)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8,10-dichloro-13,13-diethyl-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine
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8,10-dichloro-13,13-diethyl-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine
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8,10-dichloro-13,13-diethyl-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine
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8,10-dichloro-13,13-diethyl-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine
Reactant of Route 6
8,10-dichloro-13,13-diethyl-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine

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